1-Chloro-4-{[2-(chloromethyl)phenyl]sulfanyl}-2-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-{[2-(chloromethyl)phenyl]sulfanyl}-2-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with chlorine, chloromethyl, sulfanyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-{[2-(chloromethyl)phenyl]sulfanyl}-2-(trifluoromethyl)benzene typically involves multiple steps. One common method includes the chloromethylation of a benzene derivative followed by the introduction of the sulfanyl and trifluoromethyl groups. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-{[2-(chloromethyl)phenyl]sulfanyl}-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products.
Addition Reactions: The benzene ring can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield different substituted benzene derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
1-Chloro-4-{[2-(chloromethyl)phenyl]sulfanyl}-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Chloro-4-{[2-(chloromethyl)phenyl]sulfanyl}-2-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-(trifluoromethyl)benzene: Similar structure but lacks the sulfanyl and chloromethyl groups.
1-Chloro-2-(trifluoromethyl)benzene: Similar structure with different substitution pattern on the benzene ring.
Uniqueness
1-Chloro-4-{[2-(chloromethyl)phenyl]sulfanyl}-2-(trifluoromethyl)benzene is unique due to the presence of both sulfanyl and chloromethyl groups, which can influence its reactivity and potential applications. The combination of these functional groups with the trifluoromethyl group adds to its distinct chemical properties.
Properties
CAS No. |
61150-42-3 |
---|---|
Molecular Formula |
C14H9Cl2F3S |
Molecular Weight |
337.2 g/mol |
IUPAC Name |
1-chloro-4-[2-(chloromethyl)phenyl]sulfanyl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H9Cl2F3S/c15-8-9-3-1-2-4-13(9)20-10-5-6-12(16)11(7-10)14(17,18)19/h1-7H,8H2 |
InChI Key |
JPZZVXDULXKHGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)SC2=CC(=C(C=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.